![molecular formula C19H17ClF3NO3 B2502238 (3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone CAS No. 2378502-84-0](/img/structure/B2502238.png)

(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like this typically belong to the class of organic compounds known as aromatic ethers, which are organic compounds containing an ether group substituted with an aromatic hydrocarbon .

Synthesis Analysis

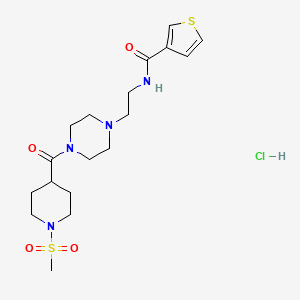

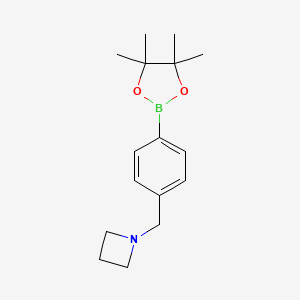

The synthesis of such compounds often involves reactions like the Suzuki-Miyaura cross-coupling, which is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . The compound likely contains aromatic rings, given the presence of phenyl groups, and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom.Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific functional groups present in the compound. Protodeboronation is one reaction that might be relevant .Scientific Research Applications

- The hydroxyl residues of the partially substituted β-cyclodextrin and the stable ether spacer linking to the wider torus rim of β-cyclodextrin play crucial roles in chromatographic separations under normal-phase, reversed-phase, and polar organic mobile phase conditions .

- This application contributes to more sustainable and environmentally friendly methods for amine production .

Chiral Stationary Phase in HPLC:

Catalyst for Greener Amine Synthesis:

Formal Anti-Markovnikov Hydroamination:

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3-chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3/c1-26-16-9-13(8-15(20)10-16)18(25)24-5-6-27-17(11-24)12-3-2-4-14(7-12)19(21,22)23/h2-4,7-10,17H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRXEBDFBWBWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)